molecular formula C17H25ClN2O4 B2385757 4-((5-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid CAS No. 1097875-50-7

4-((5-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2385757
CAS No.: 1097875-50-7
M. Wt: 356.85
InChI Key: WYWQCEQIMOVERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a potent and selective inhibitor of the enzyme Autotaxin (ATX) (source) . Autotaxin is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) in biological fluids. LPA is a bioactive phospholipid mediator that activates specific G-protein-coupled receptors, eliciting diverse cellular responses such as proliferation, migration, and survival (source) . By inhibiting ATX, this compound effectively reduces LPA levels, making it an essential pharmacological tool for investigating the LPA signaling pathway in various disease contexts. Its research value is particularly significant in the fields of oncology, for studying cancer cell invasion, metastasis, and angiogenesis; in fibrotic diseases, for exploring processes like pulmonary and liver fibrosis; and in inflammation research. This ATX inhibitor is supplied for research applications only and is intended for use by qualified scientists in in vitro and in vivo studies to further elucidate the role of ATX/LPA in physiology and pathology.

Properties

IUPAC Name

4-(5-chloro-2-methylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4/c1-11(2)24-8-4-7-19-15(17(22)23)10-16(21)20-14-9-13(18)6-5-12(14)3/h5-6,9,11,15,19H,4,7-8,10H2,1-3H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWQCEQIMOVERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((5-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, also known by its CAS number 1097875-50-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The molecular formula of the compound is C17H25ClN2O4C_{17}H_{25}ClN_{2}O_{4}, with a molecular weight of 356.8 g/mol. The structure features two amine groups attached to a butanoic acid backbone, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₅ClN₂O₄
Molecular Weight356.8 g/mol
CAS Number1097875-50-7

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. Key areas of interest include:

1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB, a key regulator in inflammation .

3. Neuroprotective Potential
Emerging evidence suggests neuroprotective effects, particularly in models of neurodegeneration. The compound appears to mitigate oxidative stress and improve neuronal survival rates in cell culture systems exposed to neurotoxic agents .

Case Studies

Several studies have explored the biological implications of this compound:

Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated a series of amino acid derivatives, including our compound, for their anticancer efficacy against various cell lines (e.g., HeLa, MCF-7). Results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis confirmed reduced synovial inflammation compared to control groups .

Case Study 3: Neuroprotection
In a rat model of Alzheimer's disease, treatment with the compound showed improved cognitive function as assessed by behavioral tests. Biochemical assays revealed decreased levels of amyloid-beta plaques and enhanced antioxidant enzyme activity in brain tissues .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C17H25ClN2O4
  • Molecular Weight : 356.85 g/mol
  • CAS Number : 1047683-51-1

The structure includes a chlorinated aromatic ring, amino groups, and a hydroxypropyl group, which contribute to its reactivity and potential biological activities.

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications, particularly as an anticancer agent. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in cancer progression.

Enzyme Inhibition

Research indicates that the compound can inhibit specific enzymes critical in metabolic pathways. For instance, it may bind to the active sites of enzymes, blocking substrate access and thereby inhibiting their activity. This mechanism is significant in developing drugs targeting metabolic diseases and cancers.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. For example, compounds structurally related to 4-((5-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

In Vitro Studies

In vitro studies have demonstrated that this compound can reduce cell viability in human cancer cell lines. For instance, derivatives have been tested against breast cancer cells, showing significant cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin.

Animal Models

Preclinical trials involving animal models have indicated that this compound can inhibit tumor growth and metastasis. In one study, mice treated with the compound exhibited reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent in oncology.

Data Table: Biological Activities of Related Compounds

Compound NameTarget Enzyme/PathwayIC50 (µM)Effect
Compound AGSK30.5Anticancer
Compound BPI3K/Akt1.0Anti-inflammatory
Compound CNF-κB0.8Immunomodulatory

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Complexity: The target compound uniquely incorporates a 3-isopropoxypropyl group, enhancing lipophilicity compared to simpler analogs like 196934-77-7 or 15386-96-6, which lack secondary amino substituents. This modification may improve membrane permeability or target binding in biological systems . Chloro Position: The 5-chloro-2-methylphenyl group in the target contrasts with the 3-chloro-2-methylphenyl (196934-77-7) or 3-chlorophenyl (15386-96-6) groups in analogs. Such positional differences can alter electronic effects (e.g., electron-withdrawing capacity) and steric interactions with targets .

Backbone Variation: Compounds like 99585-94-1 (acetamide) and 544682-32-8 (propanamide) feature shorter carbon chains and amide backbones instead of the butanoic acid core. These differences likely reduce solubility in polar solvents compared to the target compound but may improve synthetic yield due to simpler structures .

In contrast, analogs like 196934-77-7 and 544682-32-8 are supplied by multiple vendors, indicating established synthetic routes and broader research applications .

Q & A

Basic Question: What are the established synthetic routes for 4-((5-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves sequential amide bond formation and functional group protection. A plausible pathway includes:

Intermediate 1 : React 5-chloro-2-methylaniline with succinic anhydride to form 4-((5-chloro-2-methylphenyl)amino)-4-oxobutanoic acid .

Intermediate 2 : Introduce the 3-isopropoxypropylamine moiety via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) at the β-position of the oxobutanoic acid backbone .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Key challenges include steric hindrance from the isopropoxypropyl group and ensuring regioselectivity during amidation.

Basic Question: Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

Methodological Answer:

  • FT-IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and carboxylic acid O-H bends (~2500–3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm substituent positions:
    • Aromatic protons (δ 6.8–7.5 ppm for chloro-methylphenyl).
    • Isopropoxypropyl signals (δ 1.0–1.2 ppm for CH(CH₃)₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₇H₂₄ClN₂O₄; calculated [M+H]⁺: 373.142) .
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .

Basic Question: What in vitro models are used to assess the compound’s biological activity, and how are dose-response relationships established?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases, using fluorescence/quenching-based protocols. IC₅₀ values are derived from sigmoidal curve fitting of inhibition (%) vs. log[concentration] .
  • Cell Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (0.1–100 µM) over 48–72 hours. Normalize to controls and calculate EC₅₀ via nonlinear regression .
  • Data Validation : Replicate experiments ≥3 times; apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Advanced Question: How can researchers design experiments to evaluate the compound’s metabolic stability and potential drug-drug interactions?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound (1–10 µM) with human/rat liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound degradation via LC-MS/MS over 60 minutes to calculate half-life (t₁/₂) .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. A ≥50% inhibition at 10 µM signals high interaction risk .
  • Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) to measure unbound fraction; >90% binding may limit bioavailability .

Advanced Question: How should contradictions in biological data (e.g., in vitro potency vs. in vivo inefficacy) be resolved?

Methodological Answer:

Pharmacokinetic Profiling : Compare in vitro metabolic stability (microsomal t₁/₂) with in vivo plasma clearance rates. Poor correlation may indicate rapid hepatic clearance or poor absorption .

Tissue Distribution Studies : Use radiolabeled compound in animal models to assess penetration into target tissues (e.g., tumors) .

Prodrug Optimization : If low solubility limits efficacy, synthesize ester prodrugs and test hydrolysis rates in plasma .

Advanced Question: What strategies optimize the compound’s pharmacokinetics, particularly bioavailability and half-life?

Methodological Answer:

  • Structural Modifications : Replace the isopropoxypropyl group with morpholinopropyl (improves solubility; t₁/₂ ↑30%) or PEGylated chains (enhances plasma retention) .
  • Formulation Adjustments : Use nanoemulsions or liposomes to increase oral bioavailability. Test in vivo Cmax and AUC via LC-MS .
  • Crystallinity Screening : Amorphous solid dispersions improve dissolution rates; characterize via differential scanning calorimetry (DSC) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the development of derivatives with enhanced target selectivity?

Methodological Answer:

  • Core Modifications :
    • Vary the chloro-methylphenyl group to dichlorophenyl (↑ COX-2 selectivity by 5-fold) .
    • Replace isopropoxypropyl with piperazine (↑ kinase inhibition via H-bond interactions) .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with activity. Validate with leave-one-out cross-validation (q² > 0.5) .
  • Crystallographic Data : Resolve target-ligand complexes (e.g., X-ray of compound bound to COX-2) to identify critical binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.